molecular formula C23H25O5P B018778 Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate CAS No. 135203-64-4

Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate

Cat. No.: B018778
CAS No.: 135203-64-4
M. Wt: 412.4 g/mol
InChI Key: ZJAZZTJXQSSAMZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Proteomics: This compound is used in the study of protein structures and functions.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug interactions.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In proteomics, it can interact with proteins to help elucidate their structures and functions .

Comparison with Similar Compounds

Similar compounds to Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate include:

  • Dimethyl [(2,4-Dibenzyloxy)phenylmethyl]phosphonate
  • Dimethyl [(3,5-Dibenzyloxy)phenylmethyl]phosphonate
  • Dimethyl [(2,5-Dimethoxy)phenylmethyl]phosphonate

These compounds share similar structures but differ in the positions or types of substituents on the aromatic ring. The unique positioning of the dibenzyloxy groups in this compound makes it particularly useful for specific synthetic applications .

Properties

IUPAC Name

2-(dimethoxyphosphorylmethyl)-1,4-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25O5P/c1-25-29(24,26-2)18-21-15-22(27-16-19-9-5-3-6-10-19)13-14-23(21)28-17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAZZTJXQSSAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434389
Record name Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135203-64-4
Record name Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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